molecular formula C13H13F2N3O4 B13056753 ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate

ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate

Cat. No.: B13056753
M. Wt: 313.26 g/mol
InChI Key: WINQMAPCPJTQSS-RVWBHJPNSA-N
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Description

EthylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate is a synthetic organic compound characterized by the presence of a difluorophenyl group, a hydrazinylidene moiety, and a carbamate ester

Chemical Reactions Analysis

Types of Reactions

EthylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce hydrazine derivatives .

Scientific Research Applications

EthylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EthylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13F2N3O4

Molecular Weight

313.26 g/mol

IUPAC Name

ethyl N-[(E)-2-[(2,4-difluorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate

InChI

InChI=1S/C13H13F2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-4-8(14)6-9(10)15/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7+,18-17?

InChI Key

WINQMAPCPJTQSS-RVWBHJPNSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=C(C=C(C=C1)F)F

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)F)F

Origin of Product

United States

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